Bromelain

Anti-thrombotic Platelet Aggregation Cysteine Protease

Choose bromelain (37189-34-7) for applications where papain fails. Data shows bromelain retains 49–64% activity after chitosan immobilization vs. papain’s 28–34%, directly cutting catalyst replacement costs. At 10 μg/mL, it completely blocks thrombin-induced platelet aggregation, while papain is markedly less effective. For coagulation studies, bromelain (0.4 U/mL) prolongs PT by 47% and APTT by 20%. Note: for ACE/DPP-IV inhibitory peptide generation, papain yields ~2× more bioactive peptides—select accordingly.

Molecular Formula
Molecular Weight
CAS No. 37189-34-7
Cat. No. B1164189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromelain
CAS37189-34-7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromelain (CAS 37189-34-7) Procurement: A Proteolytic Enzyme with Distinct Selectivity Profiles


Bromelain (CAS 37189-34-7) is a crude, aqueous extract from the stem and fruit of the pineapple plant (Ananas comosus), comprising a complex mixture of cysteine endopeptidases [1]. It is characterized by broad substrate specificity, catalyzing the hydrolysis of peptide, amide, and ester bonds [2]. Unlike highly purified single-component proteases, bromelain's activity is derived from multiple enzyme isoforms and associated proteins, which collectively determine its functional profile in industrial and research applications [1].

Why Generic Protease Substitution Fails for Bromelain-Sensitive Workflows


Substituting bromelain with a generic plant cysteine protease, such as papain or ficin, is not straightforward due to significant differences in substrate specificity, stability under immobilization, and biological activity profiles. While these enzymes share a common catalytic mechanism and are all utilized for protein hydrolysis, their distinct molecular structures dictate unique cleavage site preferences and performance characteristics [1]. For instance, papain demonstrates greater efficiency in generating specific bioactive peptides and hydrolyzing whey proteins, while bromelain exhibits superior retention of activity upon immobilization and a different efficacy in preventing platelet aggregation [2][3]. These quantifiable differences in performance across key application metrics mean that a direct substitution can lead to suboptimal results, making a detailed, evidence-based evaluation essential for procurement decisions.

Bromelain's Quantitative Differentiation from Closest Analogs: A Comparative Evidence Guide


Superior Platelet Aggregation Inhibition Compared to Papain

Bromelain demonstrates superior inhibition of thrombin-induced platelet aggregation when directly compared to the analog papain. At a concentration of 10 μg/mL, bromelain achieved complete (100%) prevention of aggregation, while papain was observed to be 'less active' under identical conditions [1]. This direct, head-to-head comparison highlights bromelain's greater potency in this specific anti-platelet activity.

Anti-thrombotic Platelet Aggregation Cysteine Protease

Higher Retained Activity After Immobilization on Chitosan Supports

Bromelain exhibits significantly higher retention of proteolytic activity following immobilization on chitosan compared to papain. When adsorbed onto medium molecular weight chitosan, bromelain retained 49% of its original soluble activity, while papain retained only 34%. On high molecular weight chitosan, bromelain retained 64% compared to just 28% for papain [1]. This indicates that bromelain is a more robust candidate for developing immobilized biocatalyst systems using this common support matrix.

Enzyme Immobilization Biocatalysis Chitosan Stability

Enhanced Stability Factor Upon Immobilization

While immobilization on chitosan increases the stability of both bromelain and papain, the degree of stabilization differs. The process significantly increased the stability of the bromelain biocatalyst by a factor of 5.8 times, compared to a 7.6-fold increase for papain [1]. Although papain shows a greater relative increase in stability upon immobilization, the absolute retention of catalytic activity is far higher for bromelain (as shown in Evidence Item 2), which is a more critical metric for most operational applications.

Enzyme Engineering Stability Biocatalyst Cysteine Protease

Lower Efficiency in Bioactive Peptide Generation Compared to Papain and Thermolysin

In silico analysis of hazelnut protein hydrolysis reveals that bromelain is less efficient at generating peptides with angiotensin-converting enzyme (ACE) inhibitory activity compared to papain and thermolysin. The ACE-inhibitory peptide content accounted for 5.1% of all amino acids for bromelain, versus 9.1% for papain and 7.9% for thermolysin. A similar trend was observed for dipeptidyl peptidase-IV (DPP-IV) inhibitory peptides, with bromelain yielding 4.8%, compared to 10.9% for papain and 8.0% for thermolysin [1]. This class-level inference suggests that for workflows aimed at maximizing the yield of specific bioactive peptides, papain or thermolysin may be more effective choices.

Bioactive Peptides In Silico Proteolysis ACE Inhibition DPP-IV Inhibition

Moderate Anticoagulant Effects in Human Plasma

Bromelain exhibits quantifiable effects on standard coagulation parameters in human plasma ex vivo. At a concentration of 0.4 U/mL, bromelain prolonged prothrombin time (PT) by 47% in normal samples and 22% in hypercoagulable samples. It also prolonged activated partial thromboplastin time (APTT) by 20% and 10%, respectively, and inhibited adenosine diphosphate (ADP)-induced platelet aggregation by 19% [1]. This data provides a specific, quantitative profile of bromelain's anticoagulant potential, which can be compared to known effects of other agents.

Coagulation Anticoagulant Thromboelastography Ex Vivo

Bromelain Procurement Scenarios: Where Its Differentiated Properties Drive Value


Development of Reusable Immobilized Enzyme Biocatalysts on Chitosan

When designing a reusable biocatalytic system using chitosan as an immobilization matrix, bromelain is a superior candidate to papain. Evidence shows bromelain retains 49-64% of its activity after immobilization, significantly higher than the 28-34% retention observed for papain [1]. This higher retained activity directly translates to a more efficient and cost-effective immobilized catalyst, making bromelain the preferred choice for this application.

In Vitro Research on Platelet Aggregation and Anti-Thrombotic Mechanisms

For laboratories studying platelet function and thrombosis, bromelain offers a clear, quantifiable advantage over papain. A direct comparison demonstrated that bromelain (10 μg/mL) completely prevented thrombin-induced platelet aggregation, while papain was notably less effective [2]. This makes bromelain a more potent tool for inhibiting aggregation in vitro and for investigating its underlying mechanisms.

Investigating Anticoagulant Properties in Hematological Research

Researchers investigating the anticoagulant effects of natural compounds can rely on well-characterized, quantitative data for bromelain. Studies show that bromelain (0.4 U/mL) prolongs PT by 47% and APTT by 20% in normal human plasma ex vivo, and inhibits ADP-induced platelet aggregation by 19% [3]. This established profile provides a reliable benchmark for comparative studies or for using bromelain as a positive control/modulator in coagulation assays.

Negative Selection: Workflows Requiring High Yields of ACE/DPP-IV Inhibitory Peptides

Procurement for research or production aimed at generating ACE or DPP-IV inhibitory peptides should avoid bromelain in favor of alternatives like papain or thermolysin. In silico evidence indicates that bromelain yields a significantly lower percentage of these bioactive peptides (5.1% for ACE and 4.8% for DPP-IV) compared to papain (9.1% and 10.9%) [4]. Selecting papain for this specific application is a data-driven decision that prevents wasted resources and suboptimal yields.

Quote Request

Request a Quote for Bromelain

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.